Product packaging for Cellobiose(Cat. No.:CAS No. 528-50-7)

Cellobiose

Cat. No.: B013519
CAS No.: 528-50-7
M. Wt: 342.30 g/mol
InChI Key: GUBGYTABKSRVRQ-CUHNMECISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of D-(+)-Cellobiose as a Disaccharide

D-(+)-Cellobiose is a reducing sugar composed of two β-D-glucose units linked by a β-(1→4) glycosidic bond mdpi.com. It is the repeating structural unit of cellulose (B213188), the most abundant organic polymer on Earth mdpi.compvamu.edu. This fundamental relationship to cellulose underscores its importance as a model compound for studying the structure and degradation of this complex polysaccharide pvamu.eduzenodo.orgmdpi.comresearchgate.net. The β-(1→4) linkage is crucial to the rigid, linear structure of cellulose chains, which are further stabilized by extensive intra- and intermolecular hydrogen bonding pvamu.edumdpi.com.

Research into the conformational analysis of cellobiose (B7769950) using electronic structure theories provides insights into the favored orientations of the two glucose units around the glycosidic bond, which are described by dihedral angles (Φ and ψ) pvamu.eduresearchgate.net. Studies involving density functional theory (DFT) have explored the interactions of this compound with water and metal ions, revealing preferred interaction sites and the nature of hydrogen bonding, which is essential for understanding the behavior of cellulose in various solvents and in the presence of catalysts pvamu.eduacs.orghuji.ac.il. For instance, DFT studies have identified that metal ions like Zn²⁺ tend to approach between the two glucose rings in this compound, with O4 and O9 as preferred interaction points pvamu.edu.

Role of D-(+)-Cellobiose in Lignocellulosic Biomass Conversion Research

Lignocellulosic biomass, composed primarily of cellulose, hemicellulose, and lignin, represents a vast potential source of renewable carbon for producing biofuels and biochemicals fems-microbiology.orgmdpi.com. The efficient conversion of cellulose within this biomass is a critical step, and D-(+)-cellobiose plays a central role as the primary intermediate product of cellulose hydrolysis by cellulase (B1617823) enzymes mdpi.comresearchgate.net.

Research in this area focuses on understanding the kinetics and mechanisms of this compound hydrolysis and overcoming product inhibition to improve the efficiency of glucose release from biomass mdpi.comcdnsciencepub.comdss.go.thacs.orgresearchgate.netpnas.org. Studies investigate the activity of different β-glucosidases, their interactions with this compound, and strategies to enhance their performance, such as enzyme immobilization or the use of additives mdpi.comresearchgate.netresearchgate.net. For example, single-molecule studies have shown that this compound inhibits the activity of the model cellulase Cel7A by binding to both the enzyme's "front door" (substrate-binding tunnel) and "back door" (product release site), affecting both binding and processive movement along the cellulose chain energy.govpnas.orgresearchgate.net.

Overview of Current Research Trajectories Involving D-(+)-Cellobiose

Current research involving D-(+)-Cellobiose spans several key areas aimed at optimizing lignocellulosic biomass utilization:

Enzymatic Hydrolysis Optimization: Developing more efficient and robust cellulase enzyme cocktails with improved tolerance to this compound inhibition is a major focus. This includes discovering novel enzymes, engineering existing ones for enhanced activity and stability, and understanding the synergistic interactions between different cellulase components mdpi.comresearchgate.netasm.orgfrontiersin.org. Research also explores the kinetics and mechanisms of this compound hydrolysis under various conditions, including in subcritical and supercritical water dss.go.thacs.orgresearchgate.net.

Microbial this compound Utilization: Engineering microorganisms for direct and efficient fermentation of this compound is crucial for consolidated bioprocessing. This involves identifying and engineering this compound transporters and intracellular β-glucosidases or phosphorylases to facilitate this compound uptake and metabolism researchgate.netresearchgate.netmdpi.comoup.complos.org. Studies are also investigating co-culture systems of different engineered yeast strains for simultaneous fermentation of this compound and other sugars present in biomass hydrolysates plos.org.

This compound as a Model Compound: D-(+)-Cellobiose continues to be used as a model compound for fundamental studies on cellulose structure, interactions, and degradation mechanisms pvamu.eduzenodo.orgmdpi.comresearchgate.netresearchgate.netpvamu.eduacs.orghuji.ac.il. This includes computational studies using DFT and molecular dynamics simulations to understand interactions with water, ions, and enzymes at a molecular level researchgate.netpvamu.eduacs.orghuji.ac.ilnih.gov. Thermal degradation studies of this compound also provide insights into the pyrolysis of cellulose zenodo.orgresearchgate.net.

Production of Value-Added Products: Research extends beyond glucose production to the catalytic conversion of this compound into other valuable chemicals, such as sorbitol, via processes like hydrolytic hydrogenation mdpi.com. This compound 2-epimerase, for instance, is studied for its ability to epimerize this compound to glucosylmannose, highlighting the potential for enzymatic modification of this compound to produce novel carbohydrates tandfonline.com.

These research trajectories collectively aim to unlock the full potential of lignocellulosic biomass as a sustainable source for biofuels and biochemicals, with D-(+)-cellobiose serving as a pivotal molecule in these conversion processes.

Data Tables

Below are examples of data that might be presented in research related to D-(+)-Cellobiose, based on the search results.

Table 1: Effect of this compound Concentration on Cel7A Processive Velocity and Run Length

This compound Concentration (mM)Mean Velocity (nm/s)Mean Run Length (nm)
04.3 ± 4.939.7 ± 45
161.3 ± 1.725.1 ± 20.7

Data derived from single-molecule studies of Cel7A activity pnas.orgresearchgate.net.

Table 2: Activation Energy for this compound Hydrolysis

Reaction ConditionActivation Energy (kJ/mol)
Subcritical/Supercritical Water104.5 acs.org
Subcritical/Supercritical Water108.6 dss.go.th
Cellobiase (Trichoderma viride)42.7 (10.2 kcal/mol) cdnsciencepub.com

Note: Values may vary depending on the specific conditions and enzymes studied.

Table 3: this compound Fermentation by Engineered Saccharomyces cerevisiae Strains

Engineered StrainThis compound Consumed (g/L)Ethanol (B145695) Produced (g/L)
SpBGL7 + MgCBT2>16~8
SpBGL7 + MgCBT2ΔNΔC20 (Complete)Not specified
SpBGL7 + SiHXT2.4LimitedLimited
SpBGL7 + CtCBT1LimitedLimited

Data extracted from fermentation studies mdpi.com. Specific yields and consumption rates are dependent on initial this compound concentration and fermentation conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O11 B013519 Cellobiose CAS No. 528-50-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

528-50-7

Molecular Formula

C12H22O11

Molecular Weight

342.30 g/mol

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol

InChI

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11?,12+/m1/s1

InChI Key

GUBGYTABKSRVRQ-CUHNMECISA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O

Appearance

Assay:≥95%A crystalline solid

boiling_point

Decomposes (NIOSH, 2024)
decomposes
Decomposes

density

1.27 to 1.61 (NIOSH, 2024)
1.27-1.61

melting_point

500 to 518 °F (Decomposes) (NIOSH, 2024)
102-103 °C
500-518 °F (decomposes)
500-518 °F (Decomposes)

Other CAS No.

528-50-7

physical_description

Solid;  [Merck Index] White solid;  [Acros Organics MSDS]

solubility

Insoluble (NIOSH, 2024)
Insoluble

Synonyms

4 O beta D Glucopyranosyl D glucopyranose
4-O-beta-D-Glucopyranosyl-D-glucopyranose
Cellobiose

vapor_pressure

0 mmHg (approx) (NIOSH, 2024)
0 mmHg (approx)

Origin of Product

United States

Enzymatic Biocatalysis and D + Cellobiose

Cellulase-Mediated Hydrolysis and D-(+)-Cellobiose Accumulation

Cellulase (B1617823) systems typically comprise three main types of enzymes: endoglucanases (EGs), exoglucanases (also known as cellobiohydrolases, CBHs), and β-glucosidases (BGLs). Endoglucanases initiate the process by randomly cleaving internal glycosidic bonds in the cellulose (B213188) chain, creating new chain ends. Cellobiohydrolases then act processively from the ends of the cellulose chains, releasing cellobiose (B7769950) as the main product. Finally, β-glucosidases hydrolyze this compound and other soluble cellooligosaccharides into glucose.

Mechanisms of Cellulase Inhibition by D-(+)-Cellobiose

D-(+)-Cellobiose inhibits cellulase activity through several mechanisms, affecting different types of cellulases and different aspects of their catalytic cycle.

Feedback Inhibition of Cellobiohydrolases and Endoglucanases by D-(+)-Cellobiose

This compound accumulation leads to feedback inhibition of most cellobiohydrolases and endoglucanases. frontiersin.orgthepab.orgmdpi.com This means that as the concentration of the product (this compound) increases, it reduces the rate of the enzyme-catalyzed reaction. This is a common regulatory mechanism in enzymatic pathways. In the context of cellulose hydrolysis, the buildup of this compound signals a slowdown in its conversion to glucose by β-glucosidase, which in turn inhibits the upstream enzymes (CBHs and EGs) responsible for generating this compound. thepab.org This feedback loop can significantly impede the complete hydrolysis of cellulose. researchgate.netfrontiersin.org

Competitive Inhibition of Cel7A by D-(+)-Cellobiose

Trichoderma reesei Cel7A (also known as CBH I) is a well-characterized exo-cellulase that processively degrades crystalline cellulose. pnas.orgosti.gov Research has indicated that D-(+)-cellobiose can act as a competitive inhibitor of Cel7A. pnas.orgbiorxiv.org Competitive inhibition occurs when the inhibitor molecule competes with the substrate for binding to the enzyme's active site. In the case of Cel7A, this compound, being structurally similar to the cellulose chain, can bind to the substrate-binding tunnel (often referred to as the "front door") of the enzyme, thereby preventing the cellulose chain from entering and being processed. pnas.orgbiorxiv.org Studies using low molecular weight model substrates like para-nitrophenyl (B135317) lactoside have shown strong competitive inhibition by this compound with inhibition constants (Ki) in the micromolar range. However, the inhibition can be weaker when acting on insoluble cellulosic substrates. nih.gov

Data on the competitive inhibition of Aspergillus fumigatus Cel7A by this compound using p-NP-β-d-lactopyranoside as a substrate showed varying inhibition constant (Ki) values for different enzyme variants. biorxiv.org

Enzyme VariantInhibition TypeKi (µM)
Wild-type AfCel7ANearly Competitive30
Mutant T416C-I432C/DSB3Nearly Competitive10
Mutant G460C-S465C/DSB4Non-competitive50

Data derived from research findings. biorxiv.org

Noncompetitive Inhibition of Cel7A by D-(+)-Cellobiose

While competitive inhibition is a prominent mechanism, there is also evidence suggesting that D-(+)-cellobiose can exhibit noncompetitive inhibition of Cel7A, particularly when acting on insoluble cellulose substrates. pnas.orgnih.gov Noncompetitive inhibition occurs when the inhibitor binds to a site on the enzyme that is distinct from the active site. This binding can affect the enzyme's catalytic efficiency without preventing substrate binding. nih.gov One study using an electrochemical biosensor assay with insoluble cellulose found that this compound lowered the maximal reaction rate of Cel7A without significantly affecting the Michaelis constant (Km), which is characteristic of noncompetitive inhibition. nih.gov The inhibition constant for this noncompetitive mechanism was reported to be 490 ± 40 μM. nih.gov This suggests that this compound can bind to Cel7A at a site other than the substrate-binding tunnel, impacting its catalytic activity.

Dual Front Door/Back Door Inhibition Mechanisms by D-(+)-Cellobiose

Single-molecule studies have provided more detailed insights into the complex mechanisms of Cel7A inhibition by this compound, revealing a dual inhibition mechanism involving both the "front door" (substrate-binding tunnel) and the "back door" (product release site). pnas.orgosti.govbiorxiv.orgnih.goveurekalert.org this compound can bind to the product release site, located at the "back door" of the enzyme's processive tunnel. pnas.orgosti.govbiorxiv.org Binding at this site can slow down the movement of Cel7A along the cellulose chain and shorten the distance the enzyme travels per binding event. pnas.orgosti.govbiorxiv.org This effect is consistent with this compound impeding the release of the product after hydrolysis, thus slowing down the catalytic cycle. pnas.org

Simultaneously, this compound can also bind to the substrate-binding tunnel ("front door"), competitively inhibiting the initial binding of Cel7A to the cellulose surface and the threading of the cellulose chain into the tunnel. pnas.orgbiorxiv.orgnih.gov This dual mode of inhibition highlights the intricate interaction between this compound and Cel7A, where the product can interfere with both substrate binding and product release. pnas.orgosti.govbiorxiv.orgnih.gov

Impact of D-(+)-Cellobiose on Cellulase Binding to Cellulose

The presence of D-(+)-cellobiose can also influence the binding of cellulases, particularly Cel7A, to the cellulose substrate. While some earlier studies suggested that this compound does not affect the adsorption of cellulases to the cellulose surface, more recent single-molecule investigations have shown that this compound can strongly inhibit the binding of Cel7A to immobilized cellulose. researchgate.netpnas.orgbiorxiv.orgsciengine.com The isolated catalytic domain of Cel7A was also inhibited to a similar degree, suggesting that this compound primarily acts on the catalytic domain rather than the carbohydrate-binding module (CBM). pnas.orgbiorxiv.orgnih.gov This inhibition of binding to the cellulose surface is consistent with this compound occupying the substrate-binding tunnel and preventing the enzyme from properly engaging with the cellulose chain. pnas.orgbiorxiv.org Unexpectedly, some studies have also observed that in the presence of this compound, the binding durations of Cel7A to cellulose were slightly longer, suggesting that this compound might slow down the dissociation of the enzyme from the substrate under certain conditions. pnas.orgresearchgate.net

Strategies to Alleviate D-(+)-Cellobiose Inhibition in Cellulase Systems

Several strategies are employed to mitigate D-(+)-Cellobiose inhibition and enhance the efficiency of cellulase systems.

Given the critical role of β-glucosidases and their susceptibility to product inhibition by glucose (the product of this compound hydrolysis), significant research efforts have focused on engineering β-glucosidases with enhanced tolerance to high sugar concentrations and improved catalytic efficiency on D-(+)-Cellobiose. biorxiv.orgfrontiersin.orgacs.orgmdpi.combiorxiv.org Rational design and mutagenesis approaches have been employed to modify the enzyme structure, particularly residues in the active site and substrate-binding subsites, to reduce glucose inhibition and improve this compound binding and turnover. biorxiv.orgfrontiersin.orgacs.orgbiorxiv.org Engineered variants of β-glucosidases have demonstrated improved kinetic parameters, such as lower Km for this compound and higher catalytic efficiency (kcat/Km), as well as increased tolerance to glucose, making them more suitable for industrial biomass saccharification processes. biorxiv.orgfrontiersin.orgacs.orgbiorxiv.org

Table 1: Examples of Engineered β-Glucosidase Variants and Their Kinetic Properties on this compound

β-Glucosidase Source (Variant)Km (mM)kcat (s⁻¹)kcat/Km (mM⁻¹ s⁻¹)Reference
Agrobacterium tumefaciens (WT)2.94233.479.32 acs.orgbiorxiv.org
Agrobacterium tumefaciens (Q319A)1.44 ± 0.3340.8 ± 27236.65 acs.orgbiorxiv.org
Soil metagenome (UnBGl1 WT)34.61 ± 2.4-0.47 ± 0.17 biorxiv.org
Soil metagenome (UnBGl1 H261W)22.87 ± 1.1-- biorxiv.org

Note: Kinetic parameters can vary depending on assay conditions and substrate concentration.

Synergistic Effects of this compound Dehydrogenase (CDH) with Cellulases

D-(+)-Cellobiose Metabolism Pathways

Once D-(+)-Cellobiose is transported into a microbial cell, it can be metabolized through different pathways to yield energy and carbon sources. The two primary pathways for intracellular this compound metabolism are the hydrolytic pathway and the phosphorolytic pathway. nih.govresearchgate.net

Hydrolytic Pathway via β-Glucosidase

The hydrolytic pathway is a common route for D-(+)-Cellobiose metabolism in many cellulolytic microorganisms, including bacteria and filamentous fungi. nih.gov In this pathway, intracellular β-glucosidase catalyzes the irreversible hydrolysis of D-(+)-Cellobiose into two molecules of α-D-glucose. wikipedia.orgproteopedia.orgnih.gov

This compound + H₂O → 2 Glucose

The resulting glucose molecules can then enter the glycolysis pathway to generate ATP and other metabolic intermediates. nih.gov While straightforward, this pathway involves the consumption of ATP for the initial phosphorylation of glucose by hexokinase before it can proceed through glycolysis. researchgate.net

Phosphorolytic Pathway via this compound Phosphorylase (CBP)

The phosphorolytic pathway offers an alternative, often more energetically efficient, route for D-(+)-Cellobiose metabolism, primarily found in anaerobic bacteria. nih.govmdpi.com This pathway is catalyzed by this compound Phosphorylase (CBP). nih.govresearchgate.netmdpi.comresearchgate.netnih.govnih.gov CBP catalyzes the reversible phosphorolysis of D-(+)-Cellobiose using inorganic phosphate (B84403) (Pi) as a co-substrate. nih.govresearchgate.netmdpi.comresearchgate.netnih.govnih.gov

This compound + Pi ⇌ Glucose + Glucose-1-Phosphate

This reaction yields one molecule of α-D-glucose and one molecule of α-glucose-1-phosphate (G-1-P). nih.govresearchgate.netmdpi.comresearchgate.netnih.govnih.gov The glucose molecule can enter glycolysis after phosphorylation by hexokinase. researchgate.net However, the glucose-1-phosphate molecule can be converted to glucose-6-phosphate by phosphoglucomutase without the need for ATP investment. nih.govresearchgate.netnih.gov This direct production of a phosphorylated glucose intermediate provides an energetic advantage compared to the hydrolytic pathway, where both glucose units require ATP-dependent phosphorylation. researchgate.netresearchgate.netnih.gov

Table 2: Comparison of this compound Metabolism Pathways

PathwayEnzyme InvolvedProductsATP Investment for Initial PhosphorylationOrganisms
Hydrolyticβ-Glucosidase2 Glucose2 ATP (for both glucose molecules)Bacteria, Fungi
PhosphorolyticThis compound PhosphorylaseGlucose + Glucose-1-Phosphate1 ATP (for glucose only); G-1-P converted directlyPrimarily Anaerobic Bacteria
Energetic Advantages of Phosphorolytic Cleavage of D-(+)-Cellobiose

The phosphorolytic cleavage of D-(+)-Cellobiose offers energetic advantages compared to its hydrolytic cleavage, particularly under anaerobic conditions. d-nb.infomdpi.com This process is catalyzed by this compound phosphorylase (CBP), an intracellular enzyme found predominantly in anaerobic bacteria. d-nb.infomdpi.com CBP cleaves this compound into glucose and glucose-1-phosphate (G1P). mdpi.com

The energetic benefit arises because G1P can be converted to glucose-6-phosphate (G6P) by phosphoglucomutase without the need for ATP. d-nb.info In contrast, when this compound is hydrolyzed by β-glucosidase, it yields two glucose molecules, both of which require phosphorylation by hexokinase using ATP to enter glycolysis. d-nb.info Under anaerobic conditions, where ATP yield from glycolysis is limited, saving ATP through phosphorolytic cleavage can lead to increased biomass production. d-nb.info

The phosphorolytic pathway requires one less ATP molecule for each molecule of this compound metabolized by glycolysis compared to the hydrolytic pathway. d-nb.info This ATP-saving mechanism is considered a crucial factor in the prevalence of phosphorolytic pathways in obligate anaerobic bacteria. nih.gov

Relative Dominance of Phosphorolytic Cleavage in Cellulolytic Organisms

There is increasing evidence suggesting that phosphorolytic cleavage is relatively dominant over hydrolytic intracellular cleavage of this compound in many cellulolytic anaerobic bacteria. researchgate.netnih.govnih.govresearchgate.net Studies have shown that the rate of phosphorolytic cleavage of this compound can be significantly faster than the rate of hydrolytic cleavage in these organisms. nih.govresearchgate.net For example, in Ruminococcus albus, the rate of phosphorolytic cleavage of this compound was found to be ninefold faster than hydrolytic cleavage. nih.govresearchgate.net This dominance of the phosphorolytic pathway contributes to higher energetic benefits for growth on cellulose with less ATP consumption per transported glucose moiety. osti.gov

However, the relative dominance can vary between organisms and even within the same organism depending on growth conditions. In some cellulolytic fungi, while both pathways exist, the hydrolytic pathway might play a more significant role under certain conditions, such as growth on cellulose, while the phosphorolytic pathway contributes more under this compound conditions. nih.gov

Intracellular D-(+)-Cellobiose Transport and Cleavage

Intracellular utilization of D-(+)-Cellobiose requires its transport across the cell membrane before cleavage by intracellular enzymes like this compound phosphorylase or β-glucosidase. nih.govosti.govfrontiersin.org In many anaerobic cellulolytic bacteria, this compound is transported into the cell by ABC transporters, which are ATP-binding cassette transporters. osti.govresearchgate.net Once inside the cytosol, this compound is cleaved by intracellular enzymes. researchgate.netasm.orgasm.org

Studies have shown that this compound phosphorylase activity is typically located in the cytoplasm, consistent with the absence of signal peptides in these enzymes. asm.orgasm.org The transport of this compound and its subsequent intracellular phosphorolytic cleavage are often coupled processes that provide bioenergetic benefits. osti.gov Engineered systems in Saccharomyces cerevisiae have incorporated this compound transporters and phosphorolytic pathways for improved ethanol (B145695) production from this compound. mdpi.comresearchgate.netnih.gov

Influence of Xylose on CBP-mediated D-(+)-Cellobiose Fermentation

The presence of xylose can negatively impact this compound fermentation mediated by this compound phosphorylase (CBP). d-nb.infonih.govnih.govresearcher.lifeosti.govresearchgate.net Xylose can act as a mixed-inhibitor for this compound phosphorylase activity. d-nb.infonih.govnih.govresearcher.life Furthermore, xylose can serve as a substrate along with glucose-1-phosphate (G1P) in a reverse reaction catalyzed by CBP, leading to the formation of the byproduct 4-O-β-D-glucopyranosyl-D-xylose (GX). d-nb.infonih.govnih.govresearcher.life

Research has shown that in the presence of xylose, the rates of this compound consumption and ethanol production in engineered Saccharomyces cerevisiae utilizing the CBP pathway were significantly slower compared to fermentations without xylose. d-nb.infonih.govnih.govresearcher.life For instance, one study observed a 61% decrease in this compound consumption rate and a 42% decrease in ethanol production rate in the presence of xylose. d-nb.infonih.govnih.gov Significant amounts of GX byproduct were detected in the fermentation broth under these conditions. d-nb.infonih.govnih.gov

Efficient co-utilization of this compound and xylose can help relieve the negative effects of xylose by maintaining low intracellular xylose concentrations. d-nb.infonih.govnih.gov Additionally, the byproduct GX can be cleaved by intracellular β-glucosidases, potentially mitigating its accumulation. d-nb.infonih.govnih.gov However, the use of β-glucosidases alongside CBP may require engineering to improve specificity for GX over this compound to maintain the energetic advantages of the phosphorolytic pathway. d-nb.info

Glycosyltransferase-Mediated Synthesis Involving D-(+)-Cellobiose

D-(+)-Cellobiose can also be involved in enzymatic synthesis reactions, particularly those catalyzed by glycosyltransferases or phosphorylases acting in reverse.

Enzymatic Formation of β-1,4-Glycosidic Linkages

Enzymes are crucial for the formation of β-1,4-glycosidic linkages, which are characteristic of this compound and cellulose. Cellulases, while primarily known for hydrolysis, are glycoside hydrolases that act on these linkages. researchgate.netexpasy.orgmegazyme.com However, glycosyltransferases and phosphorylases can also catalyze the formation of glycosidic bonds.

This compound phosphorylase (CBP), in its reversible reaction, can catalyze the synthesis of this compound from α-glucose 1-phosphate (G1P) and glucose, forming the β-1,4-glycosidic bond. researchgate.netnih.gov This reaction releases inorganic phosphate. oup.com

Cellodextrin phosphorylase (CDP), another phosphorylase, can also be used for the enzymatic synthesis of β-(1→4)-linked oligosaccharides, including those containing glucose and xylose residues, using activated sugar donors like α-D-glucose 1-phosphate. nih.gov

One-Pot Synthesis of D-(+)-Cellobiose from Sucrose (B13894)

A one-pot enzymatic synthesis of D-(+)-Cellobiose from sucrose has been developed using coupled disaccharide phosphorylases, specifically sucrose phosphorylase (SP) and this compound phosphorylase (CBP). researchgate.netnih.govresearchgate.net This cascade reaction utilizes α-D-glucose 1-phosphate (G1P) as an intermediary. researchgate.netnih.gov

Sucrose phosphorylase catalyzes the phosphorolysis of sucrose into G1P and fructose, requiring inorganic phosphate. nih.govoup.com Subsequently, this compound phosphorylase utilizes the generated G1P and glucose to synthesize this compound, releasing inorganic phosphate. nih.govoup.com This coupled reaction scheme allows for the conversion of sucrose and glucose into this compound. oup.com

Studies have demonstrated the feasibility of this one-pot synthesis using recombinant microorganisms co-expressing SP and CBP. researchgate.net High yields of this compound have been achieved from sucrose using this enzymatic approach. researchgate.net For example, one study reported producing approximately 81.2 g/L of this compound from 100 g/L of sucrose, representing 81.2% of the theoretical maximum yield. researchgate.net

The efficiency of this one-pot synthesis can be influenced by factors such as enzyme activity, substrate concentrations, and the concentration of inorganic phosphate, which is both consumed by SP and produced by CBP. nih.govoup.com

Tailored Cello-oligosaccharide Synthesis Utilizing Glycosyltransferases

Glycosyltransferases (GTs) are a significant class of enzymes that catalyze the transfer of activated sugar residues to various acceptor molecules, including carbohydrates and non-carbohydrates, leading to the creation of a wide array of structurally diverse compounds. oup.com In the context of cello-oligosaccharide synthesis, glycosyltransferases can be employed to build specific glycosidic linkages.

While the search results did not provide extensive details specifically on the tailored synthesis of cello-oligosaccharides directly utilizing D-(+)-Cellobiose as a primary substrate by glycosyltransferases for elongation, they highlight the broader role of GTs in glycosylation processes and the synthesis of glycolipids where this compound can be part of the structure. For instance, in the synthesis of this compound lipids by Sporisorium scitamineum, a glycosyltransferase, Ugt1, is responsible for adding the two glucose units that form the this compound moiety of the lipid. frontiersin.org This demonstrates the capacity of glycosyltransferases to form the this compound structure itself as part of a larger molecule.

Research also indicates that modified this compound derivatives, such as α-D-cellobiose octaacetate, can act as substrates for various glycosyltransferases, facilitating enzyme research and the development of biocatalysts for industrial applications. This suggests that while direct elongation of this compound into cello-oligosaccharides using typical GT mechanisms might not be the primary focus in the provided results, this compound and its derivatives are relevant substrates in glycosyltransferase-catalyzed reactions for other synthetic purposes.

Cellodextrin Phosphorylase in D-(+)-Cellobiose and Cellodextrin Synthesis

Cellodextrin phosphorylase (CdP, EC 2.4.1.49), a member of glycoside hydrolase family 94 (GH94), plays a crucial role in the metabolism of cellulose by anaerobic bacteria. jst.go.jpnzytech.com This enzyme catalyzes the reversible phosphorolysis of soluble cellodextrins using inorganic phosphate, yielding this compound and alpha-D-glucose 1-phosphate (αGlc1-P). jst.go.jp

The reversibility of the reaction catalyzed by CdP allows for its utilization in the in vitro synthesis of cellulosic materials and cellodextrins from this compound and αGlc1-P. jst.go.jpkyoto-u.ac.jp In this synthetic direction, a glucose residue from αGlc1-P is transferred to the non-reducing end of a cellodextrin acceptor molecule, with this compound serving as a common initial acceptor or "primer" substrate. jst.go.jpkyoto-u.ac.jpresearchgate.net This iterative process can generate insoluble cellodextrins, which can form crystalline structures. jst.go.jpkyoto-u.ac.jp

Studies have investigated the use of CdP, often in conjunction with this compound phosphorylase (CbP), for the bottom-up synthesis of cello-oligosaccharides (COS) from simpler substrates like sucrose and glucose. researchgate.netacs.org In such cascade reactions, this compound acts as an acceptor for the iterative β-1,4-glycosylation catalyzed by CdP, using αGlc1-P as the glucosyl donor. researchgate.netresearchgate.netnih.gov The molar ratio of αGlc1-P to this compound influences the degree of polymerization (DP) distribution of the resulting COS products. A higher ratio favors the formation of higher-DP products, potentially leading to insoluble material. nih.gov

Research has also focused on engineering this compound phosphorylase (CbP, EC 2.4.1.20), which catalyzes the reversible phosphorolysis of this compound into αGlc1-P and glucose, for the defined synthesis of specific cello-oligosaccharides like cellotriose (B13521). nih.govwikipedia.org While CbP primarily acts on this compound, studies have explored broadening its substrate specificity or using it in coupled reactions with CdP for controlled synthesis of higher cellodextrins. nih.govmdpi.comfrontiersin.org An optimized variant of CbP has been shown to produce cellotriose from this compound and αGlc1-P with high yield and purity. nih.gov

The synthesis of cellulose oligomers catalyzed by CdP using glucose derivatives, including this compound, as primers has been explored. kyoto-u.ac.jp When this compound is used as a primer, the cellulose chains extend equally from both this compound and longer oligomers. kyoto-u.ac.jp

The following table summarizes some key aspects of enzymatic synthesis involving D-(+)-Cellobiose:

EnzymeEC NumberReactionRole of D-(+)-CellobioseNotes
Glycosyltransferases (GTs)-Transfer of activated sugar residues to acceptorsCan be involved in forming the this compound moiety within larger molecules; this compound derivatives can be GT substrates. frontiersin.orgBroad class of enzymes with diverse specificities. oup.com
Cellodextrin Phosphorylase (CdP)2.4.1.49Reversible phosphorolysis of cellodextrins; Synthesis of cellodextrinsAcceptor/primer for synthesis using αGlc1-P. jst.go.jpkyoto-u.ac.jpresearchgate.netIterative synthesis can lead to insoluble cellulose. jst.go.jpkyoto-u.ac.jp
This compound Phosphorylase (CbP)2.4.1.20Reversible phosphorolysis of this compound; Synthesis of this compoundSubstrate for phosphorolysis; Can be engineered for cellotriose synthesis using αGlc1-P. nih.govwikipedia.orgCatalyzes the conversion of this compound to αGlc1-P and glucose. wikipedia.org

This table illustrates the different enzymatic approaches where D-(+)-Cellobiose participates either as a product of degradation (in the phosphorolytic direction of phosphorylases) or as a starting material/acceptor for the synthesis of higher oligosaccharides or related compounds.

Detailed research findings highlight the efficiency of using engineered CbP for targeted cellotriose production, achieving high purity and yield. nih.gov Furthermore, the use of CdP with this compound as a primer allows for the bottom-up synthesis of cellulose oligomers with controlled structural characteristics. kyoto-u.ac.jp

Enzyme SourceAcceptor SubstrateDonor SubstrateMain Product(s)Key FindingReference
Cellulomonas uda CbP (Optimized variant)D-(+)-Cellobioseα-D-glucose 1-phosphateCellotriose73% molar yield of cellotriose; 82% purity in soluble mixture. nih.gov nih.gov
Clostridium cellulosi CdPD-(+)-Cellobioseα-D-glucose 1-phosphateHigher cellodextrinsRapid elongation towards higher degrees of polymerization. nih.gov nih.gov
Clostridium cellulosi CdPD-(+)-CellobioseαGlc1-PCello-oligomersSynthesis in the presence of ionic liquids investigated; forms cellulose II crystals. researchgate.net researchgate.net
Ruminococcus albus CdP (Truncated variant)D-(+)-CellobioseGlc-1PCellotetraoseReduced phosphorolytic capacity exploited for synthesis of soluble COS up to DP4. frontiersin.org frontiersin.org

These studies demonstrate the versatility of enzymatic methods utilizing D-(+)-Cellobiose for synthesizing specific cello-oligosaccharides and cellulosic materials, offering controlled approaches compared to traditional hydrolysis methods which yield complex mixtures. nih.gov

Conformational Analysis and Molecular Dynamics of D + Cellobiose

Spectroscopic Characterization of D-(+)-Cellobiose Conformations

NMR spectroscopy is a powerful tool for elucidating the solution-state conformation and dynamics of molecules, including carbohydrates like D-(+)-cellobiose. Various NMR parameters, such as chemical shifts, J-coupling constants, and residual dipolar couplings (RDCs), provide valuable insights into the structural preferences and flexibility of the disaccharide.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Elucidation

NMR spectroscopy provides atomic-level information that can be used to define the conformation of molecules in solution unimo.it. For carbohydrates, the interpretation of NMR spectra requires consideration of various equilibria, including tautomeric, configurational, and conformational states unimo.it.

D-(+)-Cellobiose exists in solution as an equilibrium mixture of α and β anomers at the reducing end. These anomeric forms can be resolved and distinguished using 1H NMR spectroscopy nih.govcore.ac.uk. The anomeric protons at the C-1 position of each glucose unit are particularly informative, exhibiting distinct chemical shifts and coupling patterns core.ac.ukwalisongo.ac.idacs.org. In D2O, the 1H NMR spectrum of D-(+)-cellobiose shows doublets for the α-anomeric and β-anomeric protons, typically in the range of 4.0-5.5 ppm core.ac.ukwalisongo.ac.idacs.org. The internal anomeric proton also gives a distinct doublet core.ac.uk. The mutarotation between the α and β anomers is slow on the NMR timescale, allowing them to be treated as independent molecules for analysis rsc.org. The anomeric equilibrium for D-(+)-cellobiose in D2O is approximately 30% α-anomer and 70% β-anomer rsc.org.

13C NMR spectroscopy provides complementary information to 1H NMR and is sensitive to the electronic environment of carbon atoms, which can be influenced by conformation and interactions with the solvent or other molecules researchgate.netnih.govdntb.gov.ua. The 13C NMR spectrum of D-(+)-cellobiose shows distinct signals for all 12 carbon atoms, with separate sets of signals for the α and β anomers rsc.orgnih.gov.

Studies have investigated the effect of different environments on the 13C chemical shifts of cellobiose (B7769950). For instance, the addition of NaOH shifts the carbon resonances downfield, suggesting interactions via hydrogen bonding and ion-dipole forces researchgate.net. Urea, in contrast, has no significant influence on this compound chemical shifts in D2O researchgate.net. In aqueous p-toluenesulfonic acid, the C-6' and C-4' carbons of both anomeric forms are significantly affected, indicating a potential interaction with the acid in these regions nih.gov. Changes in 13C chemical shifts have also been used to study the interaction of this compound with ionic liquids, revealing hydrogen bonding interactions between the hydroxyl groups of this compound and the ionic liquid components researchgate.netrsc.org.

Carbon AtomThis compound in D2O (ppm)This compound in NaOH (ppm)This compound in p-Toluenesulfonic acid (ppm)
C-1 (α)~92.0Downfield ShiftSlightly Higher Response to Acidity
C-1 (β)~96.0Downfield Shift-
C-4'-Downfield ShiftSignificantly Affected
C-6'-Downfield ShiftSignificantly Affected
Other CarbonsVariedDownfield ShiftGradual Decreases in D2SO4

Scalar coupling constants, particularly three-bond J-coupling constants (³J), provide information about the dihedral angles of the bonds connecting the coupled nuclei. For this compound, interglycosidic ³J coupling constants are sensitive to the conformation of the glycosidic linkage (defined by the φ and ψ dihedral angles) rsc.orgresearchgate.net. Experimental NMR studies in water, supported by inter-residue ROEs and hetero- and homonuclear three-bond interglycosidic coupling constants, have consistently identified a syn-φH/syn-ψH conformation as the major conformer in solution rsc.orgrsc.org. This major conformer is reported to be present at a high population, around 93% rsc.orgrsc.orgresearchgate.net.

J-coupling constants can serve as a valuable metric for determining distances between nuclei and understanding molecular conformation and dynamics researchgate.net. Changes in the magnitude of coupling constants reflect alterations in distances researchgate.net.

Residual dipolar couplings (RDCs) are powerful NMR parameters that provide information about the orientation of internuclear vectors relative to an external alignment frame. RDCs are particularly useful for studying the conformation and flexibility of molecules in solution, complementing information obtained from J-coupling constants and NOEs rsc.orgrsc.orgnih.govnih.govunl.pt. By measuring RDCs in weakly aligned media, it is possible to obtain valuable structural restraints that are not accessible from isotropic NMR data alone rsc.orgrsc.orgnih.govnih.govunl.pt.

Studies utilizing RDCs for this compound have provided insights into the flexibility of the glycosidic linkage. Interpretation of RDC data, often in conjunction with interglycosidic ³J coupling constants, has yielded conformations close to those determined by X-ray crystallography when a rigid disaccharide structure is assumed rsc.orgrsc.orgnih.gov. However, RDC analysis using rigid fragments has revealed that the glycosidic bond of this compound is not completely rigid and exhibits low-level flexibility rsc.orgrsc.orgnih.gov. This flexibility is hypothesized to be more associated with the ψ angle than the φ angle rsc.orgrsc.orgnih.govrsc.org. Novel NMR methods have been developed to measure heteronuclear RDCs in molecules with overlapping resonances, enabling the acquisition of a significant number of RDCs for both α- and β-D-cellobiose rsc.orgrsc.orgnih.gov.

J-Coupling Constants for Glycosidic Linkage Conformation

Computational Approaches to D-(+)-Cellobiose Conformation

Computational methods, including molecular dynamics (MD) simulations and quantum mechanical (QM) calculations, are essential tools for exploring the conformational space of D-(+)-cellobiose and understanding the factors that influence its preferred conformations researchgate.netacs.orgcapes.gov.brnih.govnih.govnih.govresearchgate.net. These methods can complement experimental NMR data by providing detailed information about energy landscapes, conformational transitions, and interactions with the environment.

Theoretical studies have identified conformational energy minima for this compound, characterized by specific combinations of glycosidic dihedral angles φ and ψ rsc.orgresearchgate.net. Using the φH (H1′–C1′–O4–C4) and ψH (C1′–O4–C4–H4) definitions, the most stable conformer is often referred to as syn-φH/syn-ψH (with φH and ψH around 60°) rsc.org. Metastable states, such as anti-φH/syn-ψH (φH ~ 180°, ψH ~ 60°) or syn-φH/anti-ψH (φH ~ 60°, ψH ~ 180°), have also been identified rsc.org.

Computational studies have investigated the influence of the environment on this compound conformation. While gas-phase calculations may predict anti-φH/syn-ψH as the global minimum, calculations including solvation models (implicit or explicit water) often show the syn-φH/syn-ψH conformation as being energetically favored, aligning better with experimental observations in solution and solid state researchgate.netnih.govnih.gov. Molecular dynamics simulations in explicit water have shown that this compound exhibits a highly persistent inter-residue hydrogen bond, which contributes to its lower configurational entropy compared to other disaccharides nih.gov. This persistent hydrogen bond is also observed in crystalline cellulose (B213188) and is considered important for its stability, rigidity, and insolubility nih.gov.

MD simulations can provide insights into the dynamics of torsional angles and the occurrence of intramolecular hydrogen bonds capes.gov.brnih.gov. While average positions and fluctuations within single torsional conformations may be only slightly affected by solvent, water can damp local torsional librations and transitions capes.gov.br. The probability distributions associated with the glycosidic dihedral angles φ and ψ are typically unimodal, with full rotation around these angles occurring infrequently on the nanosecond timescale nih.gov.

Density Functional Theory (DFT) studies have been used to prepare adiabatic φ/ψ maps for this compound, exploring the conformational landscape with and without continuum solvation models researchgate.netnih.gov. These studies highlight the dependence of the predicted conformation on the solvation model and the arrangement of exocyclic groups researchgate.netnih.gov. QM simulations have also been used to understand this compound-water interactions, quantifying hydrogen bond strengths in different regions of the disaccharide acs.org.

Here is a simplified representation of predicted low-energy conformers based on theoretical studies, using the φH/ψH definitions:

Conformer NameApproximate φH (degrees)Approximate ψH (degrees)Notes
syn-φH/syn-ψH~60~60Often favored in condensed phases rsc.orgresearchgate.net
anti-φH/syn-ψH~180~60Global minimum in gas phase researchgate.net
syn-φH/anti-ψH~60~180Metastable state rsc.org

Note: These are approximate values, and the exact angles can vary depending on the level of theory and solvation model used in computational studies.

Computational studies continue to refine our understanding of this compound conformation, exploring the influence of factors like solvent effects, hydrogen bonding, and the interplay between different parts of the molecule researchgate.netacs.orgnih.govnih.govnih.gov.

Molecular Dynamics (MD) Simulations of D-(+)-Cellobiose

Molecular dynamics simulations are powerful tools for studying the dynamic behavior and conformational transitions of molecules like D-(+)-cellobiose over time. These simulations provide insights into the flexibility of the glycosidic linkage and the influence of the surrounding environment, such as solvent molecules. researchgate.net

MD simulations of D-(+)-cellobiose often utilize force fields to describe the interactions between atoms. acs.org The Amber99 force field, for instance, has been used in MD simulations of β-glucosidase enzymes interacting with this compound. acs.org The COMPASS force field has also been employed, with its validity confirmed by comparison to first-principles calculations. Simulations can range from nanoseconds to capture conformational changes. acs.org Analysis of MD trajectories often involves examining parameters like root-mean-square deviation (RMSD) and radius of gyration (Rg) to assess system stability and residue fluctuations. acs.org

The conformational landscape of D-(+)-cellobiose is characterized by various energy minima corresponding to different orientations of the glucose units. researchgate.netrsc.org Theoretical investigations have identified several stable conformations, typically described by specific ranges of the Φ and Ψ dihedral angles. researchgate.netrsc.org Based on theoretical studies, the three most stable conformations are reported as syn-/syn- (~30°, ~0°), anti-/syn- (~180°, ~0°), and syn-/anti- (~30°, ~180°) using ΦH/ψH definitions. researchgate.net

Free energy surfaces (FEL) can be constructed from MD simulation data or theoretical calculations to visualize the relative stability of different conformations. acs.org These surfaces map the free energy as a function of chosen reaction coordinates, such as the glycosidic dihedral angles. pvamu.eduacs.org Meta-dynamics analysis can be used to further explore the conformational landscape and construct FELs. acs.org

The surrounding solvent, particularly water, significantly influences the conformational preferences of D-(+)-cellobiose. researchgate.netacs.org While the anti-syn conformation may be the global minimum in the gas phase, the syn conformation is often found to be stable in condensed phases like crystals or solutions, as supported by experimental X-ray studies and both implicit and explicit solvent models. researchgate.net Explicit solvent molecules in classical simulations can induce torsion in the this compound rings, leading to different molecular conformations that approach energy minima reported in the literature. researchgate.net

Hydration is necessary to achieve the experimental conformation, involving the exchange of internal hydrogen bonds for bonds with solvent molecules. researchgate.net The equilibrium conformation can impose significant structure on adjacent solvent molecules, extending beyond the immediate hydration shell. researchgate.net The specific arrangement of solvent molecules is influenced by both the stereochemistry and conformation of this compound, highlighting a considerable interplay between conformation and solvent structure. researchgate.net Studies using implicit solvation models, such as the COSMO or SMD models, have also shown the impact of solvation on energy differences between conformers. researchgate.netrsc.org

Intramolecular hydrogen bonds play a crucial role in stabilizing specific conformations of this compound. pvamu.edu In the crystalline structure, an intramolecular hydrogen bond such as O(5)⋯HO(3) can be observed. researchgate.net While intramolecular hydrogen bonds contribute to stabilizing certain forms, they can be weakened in aqueous solution, allowing for conformational changes. nih.gov The presence of water can lead to a water-bridging effect, enhancing this compound-water interactions and potentially shortening hydrogen bond distances. acs.org However, studies have also indicated that in some cases, this compound retains its structural features with minimal conformational changes even with explicit water molecules present, with the primary effect being the proton donor/acceptor behavior of water. acs.org

The conformation of D-(+)-cellobiose is critical for its interaction with enzymes, such as β-glucosidases and this compound phosphorylases, involved in cellulose degradation. acs.orgresearchgate.netresearchgate.net Molecular docking calculations and MD simulations are used to study how this compound binds within enzyme active sites. acs.orgresearchgate.net These studies can reveal the specific contacts made between this compound and enzyme residues and how the conformation of this compound might change upon binding. researchgate.net Differences in the anomeric form of this compound (α or β) can lead to variations in the glycosidic torsional angles within the enzyme active site, influencing the interaction and potentially the enzymatic activity. researchgate.net The conformation of this compound in the active site is directly relevant to the enzymatic mechanism, such as the phosphorolytic reaction catalyzed by cellodextrin phosphorylase. researchgate.net The conformation can also influence the accessibility of the active site to longer cello-oligosaccharides. researchgate.net

Intramolecular Hydrogen Bonding in Aqueous D-(+)-Cellobiose

Electronic Structure Theories (e.g., DFT-B3LYP) for D-(+)-Cellobiose

Electronic structure theories, such as Density Functional Theory (DFT), are valuable for investigating the electronic properties and predicting stable conformations of molecules like D-(+)-cellobiose at a quantum mechanical level. researchgate.netrsc.orgru.nl The B3LYP functional, often combined with various basis sets (e.g., 6-31G(d), 6-31+G(d), 6-311++G**), is commonly used for these calculations on carbohydrates. researchgate.netrsc.orgru.nltoukach.ru DFT calculations can predict molecular geometries and relative energies of different conformers. researchgate.netnih.gov

DFT calculations, including those using the B3LYP functional, have been used to predict the lowest-energy conformations of D-(+)-cellobiose. researchgate.netrsc.org These calculations often predict that the global minimum energy conformation in the gas phase is the anti-syn conformation (using ΦH/ψH definitions). researchgate.netrsc.org However, the predicted relative energies of conformers can be influenced by the chosen basis set and the inclusion of solvation models. researchgate.netrsc.org For instance, DFT calculations with continuum solvation models like SMD have shown that the syn-ΦH conformer can be lower in energy than the anti-ΦH minimum in solution. rsc.org The agreement between vacuum calculations and experimental or solvated results depends on the specific conformation and the environment being modeled. researchgate.net

Conformational Transformations in Condensed Phase Environments

The conformational behavior of D-(+)-Cellobiose (this compound) in condensed phases, such as aqueous solutions and crystalline states, differs significantly from its behavior in the gas phase. While theoretical calculations for isolated this compound in the gas phase predict a cis conformation as the lowest-energy form, characterized by specific glycosidic linkage torsion angles (anti-Φ(H), syn-ψ(H)), the presence of a condensed phase environment drives conformational transformations towards trans shapes. researchgate.netox.ac.ukox.ac.uknih.gov This transformation is crucial for understanding the structure of cellulose, where this compound units are the repeating motif, as longer chains in the cis conformation would lead to self-intersection. researchgate.net

Molecular dynamics (MD) simulations and experimental techniques like NMR spectroscopy have been instrumental in elucidating the conformational landscape of this compound in condensed phases. In aqueous solutions, NMR measurements and MD simulations consistently indicate an average trans (syn-Φ, syn-ψ) structure about the glycosidic linkage. ox.ac.ukplos.org This trans conformation is supported by the formation of an inter-ring hydrogen bond between the OH3 group of one glucose residue and the O5' atom of the other. ox.ac.ukplos.org

Studies utilizing MD simulations have explored the influence of solvent molecules, such as water, on this compound conformation. While water slightly affects the average positions and root-mean-square fluctuations within single torsional conformations, its primary role is in damping local torsional librations and transitions. capes.gov.br Explicit solvent molecules can induce torsion to the glucose rings, leading to different molecular conformations that approach energy minima observed in condensed phases. researchgate.net

The flexibility of this compound in condensed phases primarily arises from rotations about the β-(1→4) glycosidic linkage, defined by the torsion angles Φ and ψ, and the orientation of the exocyclic hydroxymethyl groups about the C5(')–C6(') bonds, described by the ω(') angle. plos.org Despite the presence of constraints in some simulation models to maintain the glycosidic conformation similar to that observed experimentally, these angles remain flexible, reflecting the dynamic nature of this compound in solution. plos.org

Detailed research findings from computational studies highlight the impact of the condensed phase on the energetic landscape of this compound. Adiabatic Φ/ψ maps generated with continuum solvation models, such as SMD, show results consistent with the syn Φ(H)/ψ(H) conformations found in condensed phases (crystals or solutions). researchgate.netnih.gov This contrasts with vacuum calculations which favor the anti-Φ(H), syn-ψ(H) gas phase conformation. researchgate.netnih.gov

The influence of condensed phase and finite temperature effects on the energetics of glycosidic bond cleavage, a key step in cellulose breakdown, has also been investigated using this compound as a model compound. rsc.orgrsc.org Disruption of hydrogen bonds at high temperatures in the condensed phase provides additional conformational freedom, making the glycosidic bond more accessible for protonation and cleavage with a lower energy barrier. rsc.orgrsc.org This is attributed to the relative destabilization of the reacting this compound molecule in the melt phase compared to the transition state, indicating that changes in hydrogen bonding and hydroxymethyl conformations can lead to a 'phase transition' characterized by amorphous expansion. rsc.org

Molecular dynamics simulations of this compound in water have provided insights into hydrogen bonding interactions. On average, each hydroxyl hydrogen atom donates approximately 0.8 hydrogen bonds to water molecules, with the exception of the HO3 group, which shows a slightly lower number (0.6). plos.org The C–O–C oxygen atoms, including the glycosidic linkage and ring oxygens, accept on average about 0.7 hydrogen bonds from water. plos.org The reducing ring oxygen (O5) exhibits slightly greater hydration, accepting around 0.9 hydrogen bonds. plos.org This reduced hydration at the glycosidic linkage oxygen and the non-reducing ring oxygen is linked to the presence of the O5' and HO3 hydrogen bonding interaction within the this compound molecule, which limits the access of water molecules to these sites. plos.org

The following table summarizes representative glycosidic linkage torsion angles observed for this compound in different environments based on computational and experimental studies:

EnvironmentΦ (degrees)ψ (degrees)References
Gas Phase (Isolated)~180 (anti)~0 (syn) researchgate.netox.ac.ukox.ac.uknih.gov
Aqueous Solution~30 (syn)~0 (syn) researchgate.netox.ac.uknih.govplos.org
Crystalline State~30 (syn)~0 (syn) researchgate.netox.ac.uknih.gov

Note: Values are approximate and can vary depending on the specific computational method or experimental conditions.

The conformational flexibility of the glycosidic linkage in this compound, even in condensed phases, has been demonstrated through techniques like residual dipolar couplings (RDCs) analyzed using rigid fragments. rsc.org This indicates that the glycosidic bond is not entirely rigid and exhibits low-level flexibility. rsc.org

Biological and Industrial Applications of D + Cellobiose Research

D-(+)-Cellobiose in Biofuel Production

The conversion of lignocellulosic biomass into biofuels, particularly bioethanol, is a critical area of research for sustainable energy. D-(+)-Cellobiose is intrinsically linked to this process as a primary product of cellulose (B213188) hydrolysis.

Role in Lignocellulosic Biomass Degradation for Bioethanol

Lignocellulosic biomass, composed primarily of cellulose, hemicellulose, and lignin, is a vast renewable resource for biofuel production. The enzymatic hydrolysis of cellulose is a crucial step in this process, breaking down the complex polymer into fermentable sugars. This hydrolysis is typically carried out by a cocktail of cellulase (B1617823) enzymes, including endoglucanases, cellobiohydrolases, and β-glucosidases. frontiersin.orgzenodo.org

Research has shown that cellobiose (B7769950) can inhibit cellulase activity by binding to different sites on the enzyme, including both the site where the cellulose strand enters and the site where the product is released. energy.gov Understanding these inhibition mechanisms is crucial for developing more efficient enzyme cocktails or engineering enzymes with improved tolerance to high this compound concentrations. energy.gov

Strategies for Efficient D-(+)-Cellobiose Utilization in Fermentation

Efficiently utilizing the sugars derived from lignocellulosic biomass, including glucose and xylose, is essential for the economic viability of second-generation bioethanol production. mdpi.compnas.org While many industrial yeast strains, such as Saccharomyces cerevisiae, can readily ferment glucose, they often cannot ferment this compound directly. frontiersin.orgnih.govresearchgate.net This necessitates the development of strategies to enable or enhance this compound fermentation.

One approach involves engineering S. cerevisiae strains to directly utilize intracellular this compound. nih.gov This strategy aims to avoid glucose repression, which can occur when high concentrations of glucose, produced from extracellular this compound hydrolysis, inhibit the uptake and fermentation of other sugars like xylose. pnas.orgnih.govresearchgate.net Engineered strains capable of fermenting this compound can exhibit improved ethanol (B145695) yield and productivity, especially during simultaneous saccharification and fermentation (SSF) processes. nih.gov

Key to enabling this compound fermentation in yeast is the introduction of heterologous genes encoding cellodextrin transporters (CDTs) and intracellular β-glucosidases. frontiersin.orgmdpi.comnih.gov CDTs facilitate the uptake of this compound into the cell, where it can then be hydrolyzed by the intracellular β-glucosidase. frontiersin.orgnih.gov Studies have explored different transporters and β-glucosidases from various microorganisms to enhance this compound uptake and hydrolysis efficiency in engineered yeast strains. mdpi.com

Different strategies for heterologous this compound utilization in S. cerevisiae include secreting or displaying β-glucosidase extracellularly, or employing a phosphorolytic pathway involving a this compound phosphorylase and a transporter. frontiersin.org While extracellular hydrolysis can lead to glucose repression issues, intracellular hydrolysis by engineered strains has shown promise in alleviating this problem and improving co-fermentation efficiency. pnas.orgresearchgate.net

Data from fermentation studies highlight the progress in engineering yeast strains for this compound utilization. For example, an engineered S. cerevisiae strain (D801-130) expressing a cellodextrin transporter and an intracellular β-glucosidase consumed 40 g/L of this compound within 24 hours, producing 16.8 g/L of ethanol. pnas.orgresearchgate.net While the volumetric productivity and ethanol yield were slightly lower compared to glucose fermentation, these results demonstrated improved performance over strains relying on surface-displayed β-glucosidase. pnas.orgresearchgate.net Further research focuses on optimizing transporter and enzyme activity, as well as exploring different yeast strains and fermentation conditions, including higher temperatures, to enhance this compound conversion rates and ethanol production. frontiersin.orgmdpi.com

D-(+)-Cellobiose in Nanomaterials and Hydrogel Research

Beyond biofuels, D-(+)-Cellobiose's relationship with cellulose makes it relevant in the development of advanced materials, particularly in the realm of nanomaterials and hydrogels.

D-(+)-Cellobiose as a Constituent of Cellulose Nanomaterials

Cellulose nanomaterials (CNMs), such as cellulose nanocrystals (CNCs) and cellulose nanofibrils (CNFs), are derived from cellulose and possess unique properties like high mechanical strength, high crystallinity, and biodegradability. embrapa.brmdpi.comdovepress.com Cellulose itself is a linear polymer composed of repeating D-glucopyranose units linked by β-1,4-glycosidic bonds. mdpi.comnih.gov The repeating unit of the cellulose polymer is often defined as the dimer of glucose, known as this compound. mdpi.comdovepress.commdpi.com

Therefore, D-(+)-Cellobiose is the fundamental structural unit that makes up the cellulose chains from which CNMs are derived. mdpi.comdovepress.commdpi.com The properties of CNMs are intimately linked to the structure and arrangement of these this compound units within the cellulose microfibrils. The hierarchical structure and semi-crystalline nature of cellulose allow for the extraction of nanoparticles through various top-down or bottom-up methods.

Research into CNMs often involves understanding the interactions between cellulose, and thus this compound units, and other molecules, particularly water. Molecular simulations focusing on this compound-water interactions at a molecular level are considered essential for advancing industrial applications of cellulosic materials, such as enhancing dewatering and drying processes. acs.org These studies investigate the hydrogen bonding and other interactions between water molecules and the hydrophilic and hydrophobic regions of the this compound unit. acs.org

D-(+)-Cellobiose in the Development of Nanocellulose-Based Hydrogels

Hydrogels are three-dimensional hydrophilic polymer networks capable of absorbing and retaining large amounts of water. embrapa.brmdpi.comresearchgate.net Nanocellulose-based hydrogels have gained significant attention due to the advantageous properties of nanocellulose, including its biocompatibility, biodegradability, renewability, and mechanical strength. embrapa.brmdpi.comresearchgate.netrsc.orgsci-hub.semdpi.comfrontiersin.org

As the repeating unit of cellulose, D-(+)-Cellobiose contributes to the fundamental structure of the nanocellulose used in these hydrogels. The presence of numerous hydroxyl groups in the cellulose (and thus this compound) structure facilitates the formation of hydrogen bonds, which play a role in the physical cross-linking and mechanical stability of nanocellulose-based hydrogels. researchgate.netfrontiersin.org

Nanocellulose-based hydrogels can be produced from various sources of cellulose nanofibrils or nanocrystals. sci-hub.se These hydrogels exhibit a porous structure and can be engineered for specific applications through chemical or physical cross-linking methods. embrapa.brresearchgate.netfrontiersin.orgacs.org The incorporation of nanocellulose into hydrogel matrices enhances their mechanical properties and structural integrity. embrapa.brrsc.org

Research in this area focuses on designing hydrogels with tailored properties for diverse applications, including biomedical fields like tissue engineering, wound healing, and drug delivery. embrapa.brmdpi.comresearchgate.netrsc.orgfrontiersin.orgresearchgate.net The ability of nanocellulose hydrogels to mimic the native extracellular matrix and provide a suitable environment for cell growth and proliferation is a key advantage. rsc.orgsci-hub.sefrontiersin.org

Studies have explored the development of composite hydrogels incorporating nanocellulose with other polymers to achieve desired functional properties. researchgate.netacs.org For instance, nanocellulose has been used to reinforce hydrogels, leading to improved mechanical strength and tunable swelling behavior. acs.orgresearchgate.net The surface chemistry of nanocellulose, influenced by the hydroxyl groups of the this compound units, can be modified to enhance compatibility with other materials and to introduce specific functionalities. embrapa.brmdpi.com

Biocompatibility and Biodegradability of D-(+)-Cellobiose Derived Hydrogels

A significant advantage of using cellulose and its derivatives, including nanocellulose, in hydrogel development is their inherent biocompatibility and biodegradability. embrapa.brdovepress.commdpi.comresearchgate.netsci-hub.semdpi.comfrontiersin.orgnih.gov These properties make nanocellulose-based hydrogels attractive for biomedical applications where interaction with biological systems is required.

Biocompatibility refers to the ability of a material to perform appropriately in a specific application without eliciting an undesirable local or systemic response in the host. Cellulose-based hydrogels have demonstrated high biocompatibility with various tissues. mdpi.comnih.gov The chemical structure of cellulose, composed of repeating this compound units with hydroxyl groups, contributes to its favorable interaction with biological environments. rsc.org Nanocellulose hydrogels can provide a conducive environment for cellular interactions, promoting cell adhesion and proliferation. rsc.orgresearchgate.net Studies evaluating the cytotoxicity of nanocellulose-based hydrogels have shown high cell viability. mdpi.com

Biodegradability is the ability of a material to be broken down into simpler substances by natural biological processes. Cellulose is readily decomposable by microorganisms, making it a sustainable and environmentally friendly material. dovepress.commdpi.com Nanocellulose-based hydrogels, being derived from cellulose, are also biodegradable. embrapa.brdovepress.commdpi.comresearchgate.netsci-hub.semdpi.com The degradation rate of cellulose-based hydrogels can be influenced by factors such as the degree of crosslinking and the presence of enzyme-sensitive moieties. nih.gov This biodegradability is particularly important for applications like wound dressings and tissue engineering scaffolds, where the material needs to be absorbed or eliminated by the body over time. rsc.orgacs.org

The combination of biocompatibility and biodegradability, stemming from the fundamental cellulose structure based on this compound units, positions nanocellulose-based hydrogels as promising materials for a wide range of sustainable and biomedical applications. embrapa.brmdpi.comresearchgate.netrsc.orgsci-hub.sefrontiersin.org

Mechanical Properties and Tunability of Hydrogels

Cellulose-based hydrogels, where D-(+)-cellobiose forms the repeating unit of the cellulose polymer, have garnered attention for their potential in various applications due to their biocompatibility, biodegradability, and tunable mechanical properties. The mechanical strength and structural stability of these hydrogels are significantly influenced by the hydrogen bonding networks formed by the hydroxyl groups within the cellulose structure. mdpi.commdpi.com

Research has demonstrated that the mechanical properties of cellulose hydrogels can be tuned through various methods, including controlling the initial cellulose concentration, utilizing different crosslinking strategies, and forming composite or double-network structures. For instance, studies have shown that the compressive Young's modulus of cellulose hydrogels can be adjusted from 30 kPa to 1.3 MPa by varying the initial cellulose concentration in an aqueous lithium bromide solution. rsc.orgnih.gov

Different crosslinking methods also impact mechanical strength. Cellulose hydrogels crosslinked with epichlorohydrin (B41342) have shown a compressive modulus up to 107 kPa, while cellulose-polyacrylamide interpenetrating hydrogels reached 460 kPa, with significant improvements in elastic modulus observed as well. rsc.org Double-crosslinked cellulose hydrogels have demonstrated superior mechanical properties compared to single covalently crosslinked gels, with compression moduli increasing from 0.01 MPa to 0.61 MPa and tensile moduli from 0.03 MPa to 4.9 MPa in one study. rsc.org The incorporation of physical networks, such as κ-carrageenan, into covalently crosslinked cellulose derivative hydrogels has also been shown to significantly enhance mechanical strength, increasing tensile modulus, tensile strength, and fracture energy. mdpi.com

The tunability of these mechanical properties is crucial for tailoring hydrogels for specific applications, ranging from rigid structures to soft scaffolds. nih.gov

Applications in Tissue Engineering

Cellulose and its derivatives, with D-(+)-cellobiose as the repeating unit, are promising materials for tissue engineering applications due to their non-toxicity, biocompatibility, and biodegradability. nih.govresearchgate.netmdpi.com Cellulose-based scaffolds are being explored for the repair and regeneration of various tissues, including bone, skin, and cartilage. nih.govmdpi.commdpi.com

These scaffolds offer several advantages, including the ability to mimic the extracellular matrix structure, providing a suitable environment for cell attachment, proliferation, and infiltration. mdpi.com The mechanical properties of cellulose-based scaffolds can be optimized for specific tissue engineering purposes. mdpi.com For example, calcium-filled bacterial cellulose-based hydrogel scaffolds have been fabricated for bone tissue engineering, demonstrating excellent cell growth and proliferation. mdpi.com

The use of cellulose nanofibrils (CNF) hydrogels in 3D printing is also being studied for fabricating 3D structures for tissue engineering applications, often in combination with other polymers like alginate, gelatin, and hyaluronic acid. ulb.ac.be

Controlled Drug Delivery Systems Utilizing D-(+)-Cellobiose Derivatives

D-(+)-Cellobiose derivatives, as components of cellulose-based polymers, are widely used in the development of controlled drug delivery systems. nih.govmdpi.com Cellulose derivatives serve as versatile excipients in pharmaceutical formulations, influencing drug release rates and enhancing the solubility and bioavailability of certain medications. nih.govmdpi.comchemimpex.com

Hydrogels based on cellulose derivatives are particularly important in controlled drug delivery due to their ability to form 3D networks that can encapsulate therapeutic agents and release them in a controlled and sustained manner. nih.govresearchgate.net These systems can be designed to respond to external stimuli such as temperature and pH, allowing for targeted drug release. nih.gov

Cellulose ethers like carboxymethylcellulose (CMC), ethyl cellulose (EC), and hydroxypropyl methylcellulose (B11928114) (HPMC) are commonly used in drug delivery systems. nih.goviff.com CMC, for instance, is known for its hydrophilicity and pH sensitivity, which can enhance drug release by increasing diffusion or polymer erosion. nih.gov Ethyl cellulose is utilized for its hydrophobic nature in controlled release formulations. nih.govresearchgate.net HPMC is frequently used to form hydrophilic matrices that provide a hydration barrier for constant drug release. researchgate.net

Cellulose-based composites and nanoparticles incorporating cellulose derivatives are also being explored for improving oral drug delivery and targeting specific sites. mdpi.com

D-(+)-Cellobiose in Biosensing and Enzyme Characterization

D-(+)-Cellobiose plays a crucial role in the field of biosensing and enzyme characterization, particularly as a substrate for enzymes involved in cellulose degradation.

D-(+)-Cellobiose as a Substrate for Enzymatic Activity Assays

D-(+)-Cellobiose is a key substrate for enzymatic activity assays, especially for enzymes like cellulases and β-glucosidases that are involved in the hydrolysis of cellulose. chemimpex.comacs.orgnih.gov Measuring the rate of this compound formation or consumption is a common method to assess the activity of these enzymes.

For example, cellulase activity assays can be based on the oxidation of this compound formed during the cellulase reaction, often coupled with enzymes like this compound dehydrogenase. nih.gov Biosensors utilizing this compound dehydrogenase have been developed for real-time measurement of this compound concentration during enzymatic biomass hydrolysis, offering an alternative to traditional colorimetric assays. acs.org These biosensors can selectively detect this compound even in complex matrices containing other sugars like glucose. acs.org

Fluorometric assays also utilize this compound derivatives, such as resorufin (B1680543) cellobioside, where the cleavage of the substrate by cellulases releases a fluorescent compound that can be easily detected. abcam.com

D-(+)-Cellobiose and cellodextrins can exhibit inhibitory effects on cellulase activity, highlighting the importance of β-glucosidases in hydrolyzing this compound to glucose to alleviate this inhibition. lakeheadu.ca

Use of D-(+)-Cellobiose Derivatives in Mass Spectrometry-Based Assays

D-(+)-Cellobiose derivatives are employed in mass spectrometry (MS)-based assays for characterizing enzyme activity and specificity, particularly for glycoside hydrolases. frontiersin.org Techniques like Nanostructure-Initiator Mass Spectrometry (NIMS) utilize derivatized oligosaccharides, including this compound derivatives, as probes to study the reactivity and product profiles of enzymes. frontiersin.org

By analyzing the fragmentation patterns and masses of the products released after enzymatic cleavage of these derivatized substrates, researchers can deduce the selectivity of the enzymes. frontiersin.orglsu.edu This approach allows for detailed analysis of enzyme kinetics and the identification of specific cleavage sites. frontiersin.org Studies using electrospray ionization and collision-induced dissociation on mass spectrometers with peralkylated disaccharides, including this compound derivatives, have investigated the effect of alkyl group size on glycosidic bond cleavage and the discrimination of anomeric configurations. lsu.edu

Transcriptional Regulation of D-(+)-Cellobiose Utilization in Microorganisms

The utilization of D-(+)-cellobiose as a carbon source in microorganisms is a tightly regulated process controlled at the transcriptional level. This regulation is crucial for microorganisms that degrade plant biomass, allowing them to efficiently utilize the breakdown products of cellulose.

In many microorganisms, including bacteria and fungi, the genes involved in this compound uptake and metabolism are organized into operons or gene clusters whose expression is induced by the presence of this compound and often repressed by the presence of more readily metabolizable sugars like glucose. mdpi.comresearchgate.netasm.orgfrontiersin.orgmicrobiologyresearch.org

In bacteria such as Bacillus thuringiensis, the transcription of the cel operon, responsible for this compound utilization via the phosphotransferase system (PTS), is induced by this compound and repressed by glucose. frontiersin.org This operon is controlled by Sigma54 and positively regulated by the transcriptional regulator CelR, which functions as an enhancer binding protein. frontiersin.org Catabolite control protein A (CcpA) also plays a role in modulating glucose-mediated catabolite repression of the cel operon. frontiersin.org In Escherichia coli, this compound utilization is controlled by regulators like ChbR, NagC, and the catabolite activator protein (CAP). researchgate.net ChbR acts as both an activator and repressor, while NagC represses transcription. researchgate.net CAP enhances the binding of RNA polymerase. researchgate.net

In fungi, this compound can induce the production of cellulases. mdpi.comfrontiersin.org However, the presence of glucose, the hydrolysis product of this compound, can inhibit this compound uptake and subsequently repress cellulase expression. mdpi.com Transcriptional activators such as CLR-1 and CLR-2 (also known as ClrA and ClrB in some fungi) are essential for cellulase gene expression and efficient this compound utilization in filamentous fungi like Neurospora crassa and Aspergillus nidulans. mdpi.compnas.org CLR-1 is necessary for the expression of clr-2 and is activated in the presence of this compound, promoting the expression of genes encoding β-glucosidases and cellodextrin transporters. pnas.org

Studies in Rhodotorula toruloides, an oleaginous yeast, have identified a transcription factor, Cbr1, homologous to fungal CLR-2/ClrB, that is required for this compound utilization. biorxiv.org Transcriptional profiling revealed that Cbr1 activates genes encoding secreted β-glucosidases and transporters necessary for this compound utilization. biorxiv.org

Phosphoenolpyruvate (B93156):Carbohydrate Phosphotransferase System (PTS) in D-(+)-Cellobiose Transport

The phosphoenolpyruvate:carbohydrate phosphotransferase system (PTS) is a crucial bacterial active transport system that couples the translocation of carbohydrates across the cell membrane with their phosphorylation. wikipedia.orgebi.ac.ukontosight.aiebi.ac.uk This system utilizes phosphoenolpyruvate (PEP) as the energy source. wikipedia.orgontosight.aigenome.jp The general mechanism involves a cascade of phosphoryl transfer reactions. Initially, a phosphoryl group from PEP is transferred to Enzyme I (EI), a cytoplasmic protein. wikipedia.orgebi.ac.ukebi.ac.ukgenome.jp EI then transfers the phosphoryl group to the histidine-containing phosphocarrier protein (HPr). wikipedia.orgebi.ac.ukebi.ac.ukgenome.jp Phospho-HPr subsequently donates the phosphoryl group to a sugar-specific Enzyme II (EII) complex. wikipedia.orgebi.ac.ukebi.ac.ukgenome.jp

The EII complex is typically composed of several domains or subunits: EIIA, EIIB, and EIIC. ebi.ac.ukebi.ac.ukgenome.jp EIIC is the membrane-bound component responsible for transporting the sugar across the membrane, while EIIA and EIIB are typically cytoplasmic or membrane-associated domains that facilitate the transfer of the phosphoryl group from HPr to the incoming sugar. ebi.ac.ukebi.ac.ukgenome.jp For D-(+)-cellobiose, specific EII complexes are involved in its transport and phosphorylation. ontosight.aiuniprot.orgnih.gov This process results in the intracellular accumulation of phosphorylated this compound, preventing its exit from the cell and maintaining a concentration gradient that favors further uptake. wikipedia.orgontosight.ai

Studies in various bacteria, including Bacillus thuringiensis, Clostridioides difficile, and Streptococcus mutans, have identified this compound-specific PTS components. nih.govresearchgate.netbiorxiv.orgnih.govfrontiersin.orgnih.gov For example, in Aeromonas hydrophila, the celA gene encodes the PTS system this compound-specific EIIB component. uniprot.org In Listeria monocytogenes, multiple PTS permeases, including those belonging to the PTSLac family and potentially PTSGlc-1, have been implicated in this compound transport. microbiologyresearch.orgnih.gov The efficiency of this compound transport can vary depending on the specific PTS components involved. microbiologyresearch.orgnih.gov

The phosphorylation of this compound during transport is catalyzed by the EIIB domain, which transfers the phosphoryl group from the EIIA domain to the sugar as it passes through the EIIC channel. genome.jpebi.ac.uk This co-transport and phosphorylation mechanism is a hallmark of the PTS and is essential for efficient this compound utilization in many bacteria. wikipedia.orgontosight.aigenome.jp

Regulation of the cel Operon by Environmental Cues

The genes encoding the components of the this compound PTS and associated metabolic enzymes are often organized into operons, collectively referred to as cel operons. researchgate.netbiorxiv.orgnih.govfrontiersin.orgnih.gov The expression of these cel operons is tightly regulated in response to environmental cues, primarily the presence of this compound and other preferred carbon sources. nih.govresearchgate.netbiorxiv.orgfrontiersin.orgnih.govnumberanalytics.comontosight.ai

Transcriptional regulation of the cel operon is commonly mediated by specific transcriptional regulators. nih.govresearchgate.netbiorxiv.orgnih.govfrontiersin.orgnih.gov A prominent example is the transcriptional regulator CelR, which has been characterized in several bacterial species. nih.govresearchgate.netbiorxiv.orgnih.govfrontiersin.orgnih.govnih.gov CelR typically acts as a transcriptional activator in the presence of this compound, promoting the expression of the genes required for this compound uptake and metabolism. nih.govresearchgate.netnih.govfrontiersin.orgnih.govnih.gov

In Bacillus thuringiensis, the cel operon is induced by this compound and its transcription is controlled by Sigma54 and positively regulated by CelR. researchgate.netfrontiersin.orgnih.gov CelR in B. thuringiensis contains PTS regulation domains (PRD1 and PRD2) and PTS-like domains, and it binds to specific sites in the celA promoter region. frontiersin.orgnih.gov Mutations in these domains can affect cel operon transcription. frontiersin.orgnih.gov

In Clostridioides difficile, CelR functions as a transcriptional repressor that binds to the upstream region of the this compound PTS operon. biorxiv.org this compound metabolism plays a significant role in C. difficile, and the cel operon is essential for growth on this compound as the sole carbon source. biorxiv.org

In Streptococcus mutans, CelR is a transcriptional regulator that activates the expression of the cel locus in response to this compound. nih.govnih.gov The EII components of the this compound PTS are required for both growth on this compound and the transcriptional activation of the cel genes. nih.govnih.gov

Catabolite repression is another key regulatory mechanism influencing cel operon expression. nih.govnih.gov The presence of readily metabolizable carbohydrates, such as glucose, can repress the transcription of genes involved in the utilization of less preferred carbon sources like this compound. nih.govnih.gov While the catabolite control protein A (CcpA) is a primary mediator of catabolite repression in many Gram-positive bacteria, its direct role in the catabolite repression of the cel regulon can vary between species. nih.govnih.gov In S. mutans, CcpA appears to play little direct role, but the loss of specific PTS permeases can alleviate repression by preferred carbohydrates. nih.gov In B. thuringiensis, glucose represses cel operon transcription, and CcpA positively regulates this process by binding to the cel promoter, while CelR and glucose-PTS also contribute to glucose-mediated catabolite repression. nih.gov

Advanced Research Directions and Future Outlook for D + Cellobiose

Engineering of Enzymes for Enhanced D-(+)-Cellobiose Catalysis

Enzyme engineering plays a crucial role in enhancing the catalytic efficiency of enzymes that interact with D-(+)-Cellobiose. Cellulases, a group of enzymes responsible for cellulose (B213188) hydrolysis, include cellobiohydrolases (CBHs) and β-glucosidases (BGLs), which act on cellulose and cellobiose (B7769950), respectively. researchgate.netfrontiersin.orgwikipedia.org Engineering efforts aim to improve the activity, stability, and specificity of these enzymes.

For instance, this compound dehydrogenase (CDH), a hemoflavoenzyme, is being engineered to improve its catalytic performance and stability for applications in biosensors and biofuel cells. nih.govacs.org Rational interface engineering of CDH has been applied to accelerate interdomain electron transfer (IET), which is often a rate-limiting step, particularly at physiological pH levels. nih.gov Mutations in the cytochrome domain of CDH have shown promise in shifting the pH optimum and increasing IET rates. nih.gov

Another area of focus is the engineering of β-glucosidases to overcome product inhibition by glucose, a common challenge in the efficient hydrolysis of this compound. frontiersin.org Improving the thermal stability and activity of these enzymes is also critical for industrial applications, such as in the production of biofuels from lignocellulosic biomass. frontiersin.orgmdpi.com

Studies also investigate the impact of specific amino acid residues on enzyme activity and substrate binding. For example, research on Penicillium piceum Cel7A, a cellobiohydrolase, has explored the function of tryptophan residues in catalytic efficiency and binding affinity to cellulose analogs. researchgate.net

Novel Biocatalytic Pathways for D-(+)-Cellobiose Conversion

Novel biocatalytic pathways are being developed for the efficient conversion of D-(+)-Cellobiose into value-added products. One approach involves the use of phosphorylase-mediated mechanisms, which can convert this compound into glucose and glucose-1-phosphate. frontiersin.orgnih.gov This phosphorolytic cleavage can be more energetically favorable than hydrolysis in certain contexts and can be integrated into metabolic pathways for the production of biofuels and other biochemicals. nih.govresearchgate.net

Engineered microorganisms, such as Escherichia coli, have been developed to assimilate this compound through heterologous expression of this compound phosphorylase and appropriate sugar transporters. frontiersin.orgnih.gov This enables the direct utilization of this compound, bypassing the need for extracellular β-glucosidase supplementation in processes like cellulosic ethanol (B145695) production. nih.gov

Cascade biocatalysis, involving multiple enzymes in a single reaction system, is also being explored for the bottom-up synthesis of cello-oligosaccharides from substrates like sucrose (B13894) and glucose, with this compound as a key intermediate. researchgate.netresearchgate.net Tuning the activity ratios of the enzymes involved, such as sucrose phosphorylase, this compound phosphorylase, and cellodextrin phosphorylase, is crucial for controlling the product distribution. researchgate.netoup.com

Integration of Computational and Experimental Approaches for D-(+)-Cellobiose Systems

The integration of computational and experimental approaches provides a powerful means to understand and manipulate D-(+)-Cellobiose systems at a molecular level. researchgate.net Computational methods, including molecular dynamics (MD) simulations and density functional theory (DFT) calculations, are used to investigate the conformational landscape of this compound, its interactions with water and other molecules, and its behavior in different environments. acs.orgresearchgate.netpvamu.educhalmers.se

These simulations can provide insights into the preferred conformations of this compound in gas phase and condensed phases, the nature and strength of hydrogen bonding, and the effects of solvation. acs.orgresearchgate.net For example, DFT studies have been used to understand this compound-water interactions, which are essential for processes like dewatering and drying of cellulosic materials. acs.org

Experimental techniques, such as spectroscopy (e.g., FTIR) and thermal analysis (e.g., TGA), are used in conjunction with computational modeling to validate theoretical predictions and gain a comprehensive understanding of this compound and its interactions. pvamu.edu Molecular docking studies are also employed to predict the binding interactions between this compound or its analogs and enzymes like cellobiohydrolases. jabonline.in

Furthermore, computational approaches are used in enzyme engineering to guide rational design strategies by predicting the effects of mutations on enzyme structure and function. nih.govjabonline.in High-speed atomic force microscopy (HS-AFM) can visualize the dynamic motion of enzymes like CDH during catalysis, providing experimental data that can be correlated with computational models. rsc.org

Expanding Applications of D-(+)-Cellobiose in Smart Materials

While cellulose itself is a primary focus for smart materials, D-(+)-Cellobiose, as a repeating unit and a soluble derivative, can play a role in the development or understanding of such materials. researchgate.netrsc.orgidu.ac.id Research in this area explores the creation of materials that respond to environmental stimuli, such as pH, temperature, or light. researchgate.net

The inherent properties of cellulose, including its mechanical strength, biocompatibility, and hydrophilicity, make it a promising base for smart materials. researchgate.netrsc.org Modifications of cellulose and its derivatives can introduce responsiveness and new functionalities. researchgate.netrsc.org Although the search results primarily discuss cellulose and nanocellulose in the context of smart materials, the fundamental understanding of this compound's structure and interactions gained through computational and experimental studies (Section 5.3) is relevant to designing and predicting the behavior of cellulose-based materials. For example, understanding this compound-water interactions is crucial for materials science applications involving hydration and dewatering. acs.org

Further research may explore the direct incorporation of this compound or its derivatives into smart material formulations or the use of this compound-interacting enzymes in responsive material systems.

D-(+)-Cellobiose in Biomedical and Biotechnological Innovations

D-(+)-Cellobiose and enzymes that act upon it are finding increasing applications in biomedical and biotechnological fields. researchgate.net

In biotechnology, this compound is used as a substrate in fermentation processes and as a component in culture media to differentiate bacteria based on their fermentation abilities. sigmaaldrich.comfishersci.dksigmaaldrich.comthermofisher.com It serves as a β-glucosidase substrate in various enzymatic applications. fishersci.dkthermofisher.com

In the biomedical arena, this compound dehydrogenase (CDH) is being investigated for several applications, including as a potential antimicrobial and antibiofilm agent, as a component in biosensors, and for the production of biomedically important molecules. researchgate.netnih.gov The ability of CDH to produce hydrogen peroxide as a byproduct of this compound oxidation contributes to its antimicrobial properties. researchgate.netnih.gov

CDH-based biosensors are being developed for applications such as glucose monitoring, particularly in physiological fluids. nih.govresearchgate.net The immobilization of CDH on suitable supports, such as chitosan, is being explored to enhance its catalytic potential and stability for medical applications and food packaging. researchgate.netnih.gov

Furthermore, the study of enzymes involved in the metabolism of glycosides, including β-glucosidases that hydrolyze this compound, has relevance to understanding metabolic disorders like Gaucher's disease, which is characterized by the accumulation of glucosylceramide due to impaired β-glucosidase activity. wikipedia.org Human cytosolic β-glucosidase also plays a role in metabolizing dietary glycosides and xenobiotics. wikipedia.org

The production of nanocellulose, which can be used in biomedical applications like drug delivery systems and tissue regeneration, often involves the enzymatic hydrolysis of cellulose, where this compound is an intermediate. researchgate.netmdpi.com While the focus is on nanocellulose itself, the enzymes that produce it interact with this compound.

Q & A

Q. What experimental methods are suitable for detecting and quantifying D-(+)-Cellobiose in microbial cultures?

D-(+)-Cellobiose can be quantified using high-performance liquid chromatography (HPLC) with refractive index or evaporative light scattering detectors, optimized for disaccharide separation. For microbial studies, enzymatic assays using β-glucosidase can hydrolyze cellobiose to glucose, which is then quantified via glucose oxidase/peroxidase kits . Alternatively, spectrophotometric methods (e.g., DNS assay) measure reducing sugars released during hydrolysis, though interference from other carbohydrates requires calibration .

Q. How does the β(1→4) glycosidic linkage in D-(+)-Cellobiose influence its reactivity in enzymatic hydrolysis experiments?

The β(1→4) linkage makes this compound resistant to cleavage by many glucosidases, requiring specialized enzymes like cellobiohydrolases or β-glucosidases for hydrolysis. Experimental design should include controls for enzyme specificity (e.g., using p-nitrophenyl-β-D-glucoside as a substrate) and consider reaction conditions (pH 5–6, 40–50°C) to optimize activity . Structural analysis via NMR or X-ray crystallography can validate binding interactions between this compound and enzymes .

Q. What are common pitfalls in preparing D-(+)-Cellobiose solutions for microbial growth assays?

this compound is hygroscopic and prone to contamination; solutions should be filter-sterilized (0.22 µm) and stored at -20°C. Avoid autoclaving, which can hydrolyze the glycosidic bond. For anaerobic microbial cultures, pre-reduce media with cysteine-HCl or sodium thioglycolate to prevent oxidative degradation .

Advanced Research Questions

Q. How can researchers resolve contradictory data on D-(+)-Cellobiose’s role in cellulase inhibition?

this compound is both a product and inhibitor of cellulases, with effects dependent on enzyme concentration and substrate pretreatment. To address contradictions:

  • Use Michaelis-Menten kinetics to quantify inhibition constants (Kᵢ) under varying substrate loads.
  • Compare synergistic enzyme systems (e.g., combining cellobiohydrolases and β-glucosidases) to mitigate product inhibition .
  • Validate findings with RNA-seq or proteomics to assess enzyme expression levels in microbial consortia .

Q. What methodologies optimize D-(+)-Cellobiose hydrolysis for biofuel production studies?

  • Pretreatment strategies : Acid/alkali or steam explosion increases cellulose accessibility, reducing this compound accumulation.
  • Immobilized enzyme systems : Enhance β-glucosidase stability and reusability in continuous reactors .
  • Microbial co-cultures : Pair cellulolytic bacteria (e.g., Clostridium thermocellum) with fermentative microbes to bypass inhibition via rapid glucose uptake .

Q. How can experimental design address variability in microbial utilization of D-(+)-Cellobiose across strains?

  • Use BIOLOG phenotyping microarrays to profile carbon source utilization .
  • Conduct chemostat experiments under controlled substrate gradients to compare growth kinetics.
  • Apply 13C-labeled this compound with metabolic flux analysis to trace carbon allocation pathways in divergent strains .

Q. What statistical approaches are recommended for analyzing contradictory data in cellulose degradation studies involving D-(+)-Cellobiose?

  • Multivariate analysis (ANOVA, PCA) to identify confounding variables (e.g., pH, temperature).
  • Meta-analysis of published kinetic parameters to model enzyme-substrate interactions under standardized conditions .
  • Bayesian inference to quantify uncertainty in inhibition models .

Methodological Considerations

  • Enzyme Assays : Include negative controls (heat-inactivated enzymes) and substrate saturation curves to distinguish between true inhibition and substrate depletion .
  • Microbial Studies : Use defined media to isolate this compound effects from complex carbon source interactions .
  • Data Reproducibility : Report raw data (e.g., HPLC chromatograms, growth curves) and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cellobiose
Reactant of Route 2
Cellobiose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.